molecular formula C18H22N6O B11235795 N-methyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine

N-methyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine

Cat. No.: B11235795
M. Wt: 338.4 g/mol
InChI Key: SXBJKZLHXOZQMI-UHFFFAOYSA-N
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Description

N-methyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine is a tertiary diamine derivative characterized by a propane-1,3-diamine backbone substituted with a methyl group and a benzyl moiety bearing a tetrazole-aryloxy group. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and cyclization, as inferred from analogous diamine syntheses (e.g., condensation of phenols with ethylenediamine derivatives) .

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

N-methyl-N'-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propane-1,3-diamine

InChI

InChI=1S/C18H22N6O/c1-19-11-6-12-20-14-15-7-5-10-17(13-15)25-18-21-22-23-24(18)16-8-3-2-4-9-16/h2-5,7-10,13,19-20H,6,11-12,14H2,1H3

InChI Key

SXBJKZLHXOZQMI-UHFFFAOYSA-N

Canonical SMILES

CNCCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(METHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted tetrazole with a methylamine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halides, acids, and bases depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of novel organic molecules and as a building block in complex organic reactions.

Biology: In biological research, it may be used as a probe to study biochemical pathways or as a precursor in the synthesis of bioactive molecules.

Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(METHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Key Structural Features Bioactivity/Application (Inferred)
N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine Tetrazole linked to dimethoxybenzyl group; lacks diamine chain Potential CNS targeting (ligand design)
N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methyl propane-1,3-diamine Propane-1,3-diamine with quinazoline substituent; no tetrazole Anticancer (kinase inhibition)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with hydroxyl and dimethyl groups; unrelated backbone Metal-catalyzed C–H functionalization

Key Differences :

  • Tetrazole vs. Quinazoline : The tetrazole in the target compound may enhance metabolic stability compared to the quinazoline in , which is prone to oxidative degradation.
Pharmacokinetic and Physicochemical Properties

Limited experimental data are available, but inferences can be drawn:

Property Target Compound N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine N1-methyl propane-1,3-diamine derivatives
LogP ~3.5 (predicted) ~2.8 ~2.1
Solubility Moderate (tetrazole enhances polarity) Low (lipophilic benzyl group) High (polar quinazoline)
Metabolic Stability High (tetrazole resists oxidation) Moderate Low (quinazoline oxidation)

Rationale :

  • The tetrazole group increases polarity and metabolic stability compared to quinazoline-based compounds .
  • The benzyl-tetrazole moiety may reduce solubility relative to purely aliphatic diamines but improve membrane permeability .

Biological Activity

N-methyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound belongs to a class of tetrazole derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent modifications to achieve the desired amine structure.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O
Molecular Weight250.31 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

2. Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, neuroprotective effects, and other pharmacological properties.

2.1 Anticancer Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.

Case Study: Cytotoxic Effects
A study evaluating a series of tetrazole derivatives reported that certain analogs exhibited IC50 values in the low micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The presence of the phenyl ring in the structure was identified as a key factor contributing to enhanced activity.

2.2 Neuroprotective Effects

Tetrazole derivatives have also been studied for their neuroprotective properties. The compound's ability to modulate neurotransmitter systems may contribute to its potential use in treating neurodegenerative diseases.

Research Findings: Neuroprotection
In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, which is a common pathway in neurodegenerative disorders.

The mechanisms by which this compound exerts its biological effects are multifaceted:

Table 2: Proposed Mechanisms

MechanismDescription
Apoptosis InductionActivation of caspases and Bcl-2 family proteins leading to cell death.
Antioxidant ActivityScavenging free radicals and reducing oxidative stress in cells.
Enzyme InhibitionPotential inhibition of xanthine oxidase and other enzymes involved in metabolic pathways.

4. Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in oncology and neurology. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Future Research Recommendations:

  • Conducting in vivo studies to evaluate the efficacy and safety profile.
  • Exploring structure–activity relationships (SAR) to optimize potency.
  • Investigating potential synergies with existing therapeutic agents.

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